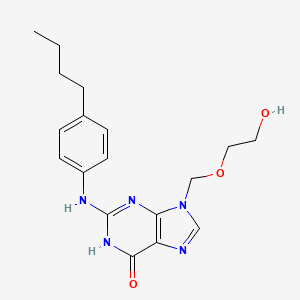![molecular formula C22H15N3 B12921083 2,3-Diphenylimidazo[1,2-C]quinazoline CAS No. 52747-80-5](/img/structure/B12921083.png)
2,3-Diphenylimidazo[1,2-C]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenylimidazo[1,2-C]quinazoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused tricyclic structure, which includes an imidazole ring and a quinazoline moiety. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenylimidazo[1,2-C]quinazoline typically involves multi-step reactions starting from readily available starting materials. One common method involves the reaction of benzil with 2-nitrobenzaldehyde to form (2-nitrophenyl)-4,5-diphenyl-1H-imidazole. This intermediate is then subjected to reduction of the nitro group followed by cyclization with carbon disulfide (CS2) to yield the desired product . The reaction conditions are generally mild, and the steps are carried out under reflux in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes and optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenylimidazo[1,2-C]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to different substituted derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve solvents like dimethylformamide (DMF) and catalysts such as copper salts .
Major Products
The major products formed from these reactions include various substituted quinazolines and imidazoles, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,3-Diphenylimidazo[1,2-C]quinazoline involves its interaction with specific molecular targets:
PI3K Inhibition: The compound inhibits the activity of PI3K, a key enzyme involved in cell proliferation, survival, and migration.
HDAC Inhibition: It also inhibits HDAC, leading to epigenetic modifications that affect gene expression and signaling pathways.
Molecular Targets and Pathways: By targeting both PI3K and HDAC, the compound disrupts multiple signaling pathways, resulting in antiproliferative effects on cancer cells.
Comparison with Similar Compounds
2,3-Diphenylimidazo[1,2-C]quinazoline can be compared with other similar compounds, such as:
Imidazo[1,2-C]quinazolines: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity.
Benzimidazo[1,2-C]quinazolines: These derivatives exhibit better antimicrobial activity compared to imidazo[1,2-C]quinazoline derivatives.
Quinazoline Derivatives: Various quinazoline derivatives have been studied for their anti-cancer, anti-inflammatory, and antimicrobial properties.
The uniqueness of this compound lies in its dual inhibitory activity against PI3K and HDAC, which is not commonly observed in other similar compounds .
Properties
CAS No. |
52747-80-5 |
|---|---|
Molecular Formula |
C22H15N3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2,3-diphenylimidazo[1,2-c]quinazoline |
InChI |
InChI=1S/C22H15N3/c1-3-9-16(10-4-1)20-21(17-11-5-2-6-12-17)25-15-23-19-14-8-7-13-18(19)22(25)24-20/h1-15H |
InChI Key |
RTBVGJUTQBLSPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=NC4=CC=CC=C4C3=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dichloro-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921000.png)

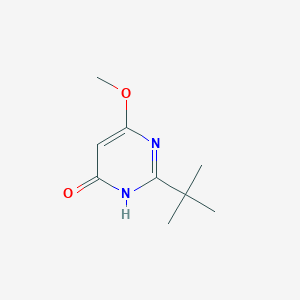
![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12921027.png)
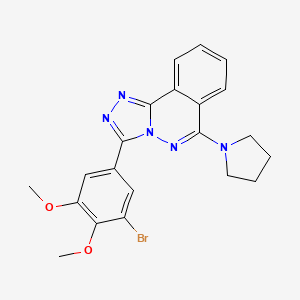
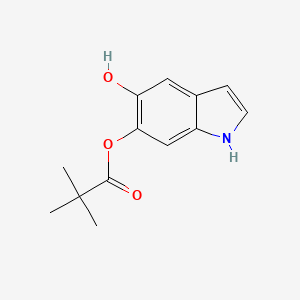
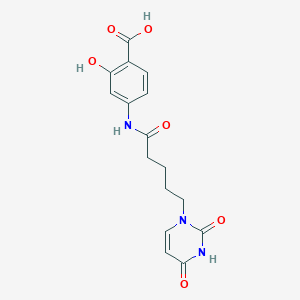
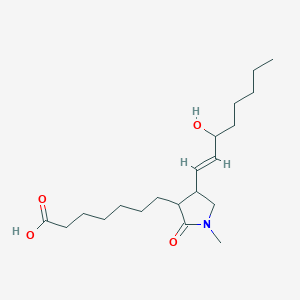
![3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine](/img/structure/B12921042.png)

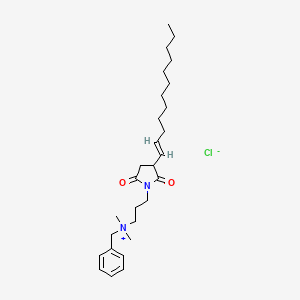
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one](/img/structure/B12921074.png)

